molecular formula C18H18N2O4S B2559463 N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-76-0

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

Cat. No. B2559463
M. Wt: 358.41
InChI Key: SRLCUYXZKXWYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, including compounds with structural features similar to the specified chemical, have been developed for measuring amyloid in vivo in the brains of Alzheimer's disease patients. These radioligands have enabled a breakthrough in understanding the pathophysiological mechanisms and time course in amyloid deposits in the brain, facilitating early disease detection and evaluation of new antiamyloid therapies (Nordberg, 2007).

Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin

The study on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds reveals the significance of specific structural features in the mechanism of bond cleavage, suggesting potential applications of similar compounds in lignin degradation and biofuel production (Yokoyama, 2015).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-11-8-12(2)10-14(9-11)19-17(21)13(3)20-18(22)15-6-4-5-7-16(15)25(20,23)24/h4-10,13H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLCUYXZKXWYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide

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